N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride

Physicochemical Property Solubility Formulation

N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride is a functionalized sulfonamide building block with the molecular formula C7H16N2O2S·HCl and a molecular weight of 228.74 g/mol. It is categorized as a research chemical and intermediate for organic synthesis, characterized by a cyclopentyl ring substituted at the 2-position with a primary amine and a methanesulfonamide group linked via a methylene bridge.

Molecular Formula C7H17ClN2O2S
Molecular Weight 228.74 g/mol
CAS No. 1803611-87-1
Cat. No. B1472972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride
CAS1803611-87-1
Molecular FormulaC7H17ClN2O2S
Molecular Weight228.74 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1CCCC1N.Cl
InChIInChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-5-6-3-2-4-7(6)8;/h6-7,9H,2-5,8H2,1H3;1H
InChIKeyCSRPTHDVTDXNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-[(2-Aminocyclopentyl)methyl]methanesulfonamide HCl (CAS 1803611-87-1) for Research: A Baseline Overview


N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride is a functionalized sulfonamide building block with the molecular formula C7H16N2O2S·HCl and a molecular weight of 228.74 g/mol . It is categorized as a research chemical and intermediate for organic synthesis, characterized by a cyclopentyl ring substituted at the 2-position with a primary amine and a methanesulfonamide group linked via a methylene bridge . The hydrochloride salt form is reported as a white crystalline powder with water solubility, offering distinct handling and formulation advantages for biological assays .

Why Generic Substitution with Other Aminocyclopentyl Sulfonamides Fails for N-[(2-Aminocyclopentyl)methyl]methanesulfonamide HCl


In-class compounds cannot be simply interchanged due to critical structural variations that dictate physicochemical and biological performance. The specific 2-amino substitution pattern combined with a methylene-linked methanesulfonamide group in CAS 1803611-87-1 creates a unique pharmacophore distinct from its 3-amino regioisomers or directly N-attached analogs [1]. These seemingly minor changes significantly alter the molecule's lipophilicity (LogP), as demonstrated by measurable differences of up to 0.67 LogP units between closely related positional isomers, which in turn affects solubility, membrane permeability, and target binding . Furthermore, the hydrochloride salt form provides superior aqueous solubility and a specific crystalline habit compared to its free base variant (CAS 1466754-31-3), making it the preferred form for reproducible biological assay preparation .

Specific Quantitative Evidence for Selecting N-[(2-Aminocyclopentyl)methyl]methanesulfonamide HCl (CAS 1803611-87-1)


Hydrochloride Salt vs. Free Base: LogP and Solubility Advantage

The hydrochloride salt form (CAS 1803611-87-1) possesses a LogP of 0.08, which is 0.42 units higher (more lipophilic) than its free base counterpart (CAS 1466754-31-3), which has a LogP of -0.34 . While both share identical TPSA (72.19 Ų), hydrogen bond acceptor (3), and donor (2) counts, the salt form's different lipophilicity and crystalline habit lead to enhanced aqueous solubility and dissolution rate, a critical factor for achieving consistent concentrations in biological assay media and reproducible dose-response relationships .

Physicochemical Property Solubility Formulation

Regioisomeric Differentiation: 2-Amino vs. 3-Amino Substitution Pattern

The target compound with a 2-amino substitution on the cyclopentyl ring exhibits a significantly different lipophilicity profile compared to its 3-amino regioisomer. The 2-amino variant has a LogP of 0.08, while N-(3-aminocyclopentyl)methanesulfonamide (CAS 1854007-12-7) has a LogP of -0.58, a difference of 0.66 LogP units . This divergence underscores that the position of the amino group fundamentally alters the molecule's polarity and hydrogen-bonding capacity, making them non-interchangeable as synthetic intermediates or pharmacological probes [1].

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Linker Topology: Methylene-Bridged vs. Direct N-Attached Sulfonamide

The target compound features a methylene linker between the cyclopentyl ring and the sulfonamide, resulting in a molecular weight of 192.28 (free base) and 3 rotatable bonds . In contrast, the direct N-attached regioisomer, N-((1S,3R)-3-aminocyclopentyl)methanesulfonamide (CAS 2155840-48-3), has a formula of C6H14N2O2S and a molecular weight of 178.25, lacking the extra methylene group . This structural difference impacts not only the compound's mass but also its conformational flexibility and the spatial presentation of its functional groups, which are critical for target binding .

Scaffold Hopping Molecular Design Conformational Flexibility

Scaffold Validation: Proven Fungicidal Activity of 2-Substituted Aminocycloalkylsulfonamides

A primary research study demonstrated that the 2-substituted aminocycloalkylsulfonamide scaffold, to which the target compound belongs as a core building block, possesses significant fungicidal activity. Compounds III28, III29, III30, and III31 from the series showed high potency against Botrytis cinerea (CY-09 strain), with EC50 values of 3.17, 3.04, 2.54, and 1.99 mg/L, respectively. This was a 3.2- to 5.2-fold improvement over the positive control procymidone, which had an EC50 of 10.31 mg/L under identical bioassay conditions [1]. This class-level evidence validates the core structure of CAS 1803611-87-1 as a privileged scaffold for agrochemical discovery programs.

Agrochemical Discovery Fungicide Structure-Activity Relationship

Best-Fit Application Scenarios for N-[(2-Aminocyclopentyl)methyl]methanesulfonamide HCl (CAS 1803611-87-1)


Agrochemical Discovery: Synthesis of Next-Generation Botrytis cinerea Fungicides

Based on class-level evidence where 2-substituted aminocycloalkylsulfonamide derivatives demonstrated up to 5.2-fold greater potency than procymidone against Botrytis cinerea (EC50 of 1.99 mg/L vs. 10.31 mg/L) , CAS 1803611-87-1 is the direct precursor for synthesizing and optimizing this privileged fungicidal scaffold. Its methylene linker and 2-amino group provide the exact structural features required to generate the active N-acylated derivatives described in the literature.

Medicinal Chemistry: A Superior Building Block for Sulfonamide-Focused Libraries

The compound's unique physicochemical signature (LogP of 0.08, TPSA of 72.19 Ų) distinguishes it from its 3-amino regioisomer (LogP -0.58) . This difference in lipophilicity makes CAS 1803611-87-1 a more suitable choice for designing CNS-penetrant or membrane-permeable sulfonamide libraries, directly impacting hit rates in cellular screening campaigns where passive permeability is a limiting factor.

Biochemical Assay Development: A Reproducible Hydrochloride Salt Standard

For in vitrobiological research, the hydrochloride salt form ensures high and consistent aqueous solubility, which is critical for reproducible dose-response studies . This contrasts with the free base form (CAS 1466754-31-3, LogP -0.34), which may present solubility challenges in aqueous assay media and lead to variable potency readouts. The salt form is the preferred choice for laboratories requiring standard reference materials for enzyme inhibition screening.

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